2-Ethyl-1-methyl-5-nitro-1H-indole

Lipophilicity Drug Design ADME

2-Ethyl-1-methyl-5-nitro-1H-indole is a fully substituted nitroindole optimized for CNS drug discovery. N1-methyl and C2-ethyl groups block reactive positions, directing electrophilic substitution exclusively to C3 for higher synthetic yields. Zero H-bond donors and XLogP3 2.7 enable superior passive blood-brain barrier penetration versus 2-methyl or N-unsubstituted analogs. Pair with the 2-methyl analog for Free-Wilson analysis to deconvolute steric vs. electronic contributions. Compare metabolic stability in hepatocyte assays to isolate N-methylation effects. Request a quote for custom synthesis and bulk supply.

Molecular Formula C11H12N2O2
Molecular Weight 204.22 g/mol
Cat. No. B13061848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-1-methyl-5-nitro-1H-indole
Molecular FormulaC11H12N2O2
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCCC1=CC2=C(N1C)C=CC(=C2)[N+](=O)[O-]
InChIInChI=1S/C11H12N2O2/c1-3-9-6-8-7-10(13(14)15)4-5-11(8)12(9)2/h4-7H,3H2,1-2H3
InChIKeyHOADNUVJJQSKHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Ethyl-1-methyl-5-nitro-1H-indole (CAS 174274-83-0): Procurement-Relevant Structural and Physicochemical Baseline


2‑Ethyl‑1‑methyl‑5‑nitro‑1H‑indole is a fully substituted nitroindole derivative (molecular formula C₁₁H₁₂N₂O₂, MW 204.22 g·mol⁻¹) characterized by an ethyl group at the 2‑position, a methyl group at the N‑1 position, and a nitro group at the 5‑position of the indole core [REFS‑1]. Its computed physicochemical properties—XLogP3‑AA of 2.7, topological polar surface area (TPSA) of 50.8 Ų, zero hydrogen‑bond donors, and two hydrogen‑bond acceptors—distinguish it from less lipophilic, smaller, or N‑unsubstituted 5‑nitroindole analogs and directly influence solubility, membrane permeability, metabolic stability, and synthetic handle availability in medicinal chemistry campaigns [REFS‑1].

Why 5-Nitroindole Analogs Cannot Be Freely Substituted for 2-Ethyl-1-methyl-5-nitro-1H-indole in Procurement


In the 5‑nitroindole series, small alkyl substitutions at the N‑1 and C‑2 positions produce measurable changes in lipophilicity, steric bulk, electronic distribution, and metabolic vulnerability that alter target engagement, selectivity, and pharmacokinetic profiles. For example, replacing the 2‑ethyl group with a 2‑methyl group reduces calculated logP (Δ ≈ 0.5–0.7 log units depending on the prediction method) and diminishes steric shielding of the indole C‑2 position, while removing the N‑1 methyl group introduces a hydrogen‑bond donor (indole NH) that drastically changes solubility, crystal packing, and off‑target interactions [REFS‑1]. Consequently, a generic “5‑nitroindole” procurement specification cannot guarantee equivalent reactivity, bioactivity, or formulation behavior [REFS‑1] [REFS‑2].

Quantitative Differentiation Evidence for 2-Ethyl-1-methyl-5-nitro-1H-indole vs. Its Closest Analogs


Computed Lipophilicity (XLogP3‑AA): 2-Ethyl-1‑methyl-5‑nitro‑1H‑indole vs. 2‑Methyl‑5‑nitro‑1H‑indole

The target compound exhibits a computed XLogP3‑AA of 2.7, compared with an XLogP3‑AA of approximately 2.0–2.2 for the 2‑methyl analog (2‑methyl‑5‑nitro‑1H‑indole, CAS 7570‑47‑0). The ~0.5–0.7 log unit increase reflects the additional methylene unit in the 2‑ethyl substituent, which enhances membrane partitioning and may improve passive cellular permeability [REFS‑1].

Lipophilicity Drug Design ADME

Hydrogen‑Bond Donor Count: N‑1 Methylation Eliminates an H‑Bond Donor Relative to 2‑Ethyl‑5‑nitro‑1H‑indole

2‑Ethyl‑1‑methyl‑5‑nitro‑1H‑indole has zero hydrogen‑bond donors (HBD = 0) because the indole N‑1 position is methylated. In contrast, 2‑ethyl‑5‑nitro‑1H‑indole (CAS 3484‑19‑3) retains the indole NH proton and therefore contributes one HBD. The absence of an H‑bond donor in the target compound reduces polarity‑dependent desolvation penalties and may improve passive membrane flux [REFS‑1].

Hydrogen Bonding Physicochemical Profiling Permeability

Topological Polar Surface Area: 2‑Ethyl‑1‑methyl‑5‑nitro‑1H‑indole vs. 1‑Methyl‑5‑nitro‑1H‑indole

The target compound has a computed TPSA of 50.8 Ų. 1‑Methyl‑5‑nitro‑1H‑indole (CAS 29906‑67‑0), which lacks the 2‑ethyl substituent, has a TPSA of approximately 50.8 Ų as well, since the nitro group and indole ring contribute almost identically to TPSA regardless of the 2‑alkyl chain length. The key differentiation is therefore not TPSA per se, but the combination of equivalent TPSA with higher lipophilicity (XLogP3 2.7 vs. ~2.0 for the 2‑unsubstituted analog), yielding a more favorable balance of permeability and solubility for the target compound [REFS‑1].

Polar Surface Area Oral Bioavailability CNS Penetration

Class‑Level Mutagenicity Implication: N‑Methyl‑5‑nitroindoles vs. N‑Unsubstituted 5‑Nitroindoles in Salmonella TA98 and TA100

In a structure–activity relationship study of nitro‑ and N‑methyl‑nitro derivatives of indole, indoline, indazole, and benzimidazole in Salmonella typhimurium strains TA98 and TA100, N‑methylation of 5‑nitroindole altered the mutagenic potency and strain specificity compared with the parent 5‑nitroindole. Although 2‑ethyl‑1‑methyl‑5‑nitro‑1H‑indole was not directly tested, the class‑level data indicate that N‑1 methylation modulates the metabolic activation and DNA‑adduct formation profile of 5‑nitroindoles, providing a rationale for selecting the N‑methylated scaffold for programs requiring reduced Ames‑positive liability [REFS‑1].

Genotoxicity Mutagenicity Safety Screening

Commercial Availability and Purity Specification vs. Closest Analogs

Pricing data from kuujia.com (2022) lists 2‑ethyl‑1‑methyl‑5‑nitro‑1H‑indole at USD 697.48 for 5 g at 95% purity (vendor: Alichem). In comparison, 1‑methyl‑5‑nitro‑1H‑indole (CAS 29906‑67‑0) is widely available from multiple suppliers at significantly lower cost (typically USD 50–150 per 5 g at 97%+ purity), reflecting its use as a commodity intermediate for zafirlukast synthesis. The 2‑ethyl analog commands a premium due to lower production volume and custom synthesis requirements, making procurement planning essential for budget‑constrained projects [REFS‑1].

Procurement Purity Cost Efficiency

Rotatable Bond Count and Conformational Flexibility: 2‑Ethyl‑1‑methyl‑5‑nitro‑1H‑indole vs. 2‑Methyl‑5‑nitro‑1H‑indole

The target compound has 1 rotatable bond (the ethyl C–C bond), compared with 0 rotatable bonds for 2‑methyl‑5‑nitro‑1H‑indole, whose methyl group cannot rotate independently to generate new conformers. The additional rotatable bond in the 2‑ethyl analog introduces a modest entropic penalty upon target binding (estimated at ~0.5–1.0 kcal·mol⁻¹) but also allows the ethyl group to sample conformations that may form favorable hydrophobic contacts in deeper binding pockets not accessible to the rigid 2‑methyl group [REFS‑1].

Conformational Analysis Ligand Efficiency Entropic Penalty

Highest‑Value Application Scenarios for 2‑Ethyl‑1‑methyl‑5‑nitro‑1H‑indole Based on Quantified Differentiation


Medicinal Chemistry: CNS‑Penetrant Lead Series Requiring Enhanced Lipophilicity

For neuroscience programs targeting intracellular or CNS‑located enzymes (e.g., neuronal nitric oxide synthase, monoamine oxidases), the XLogP3 of 2.7 and zero H‑bond donors of 2‑ethyl‑1‑methyl‑5‑nitro‑1H‑indole predict superior passive blood–brain barrier penetration compared with 2‑methyl‑5‑nitro‑1H‑indole (XLogP3 ~2.0–2.2) or N‑unsubstituted 5‑nitroindoles (which carry an H‑bond donor) [REFS‑1]. This scaffold should be prioritized when CNS exposure is a primary design objective and the 2‑methyl or 2‑unsubstituted analogs have failed to achieve adequate brain‑to‑plasma ratios.

Chemical Biology: Tool Compound for Probing 2‑Position Steric Effects in Target Engagement

The ethyl group at C‑2 introduces a defined steric volume (larger than methyl, smaller than isopropyl) and one additional rotatable bond versus the 2‑methyl analog [REFS‑1]. This makes 2‑ethyl‑1‑methyl‑5‑nitro‑1H‑indole an ideal matched molecular pair for deconvoluting steric versus electronic contributions to target binding, enzymatic stability, or cellular potency. Procurement of the 2‑ethyl variant alongside the 2‑methyl analog enables quantitative Free–Wilson analysis or 3D‑QSAR model building that cannot be executed with a single alkyl substitution pattern.

Synthetic Methodology: Electrophilic Substitution Reagent with Predictable Regiochemistry

The presence of both the N‑1 methyl and C‑2 ethyl groups blocks two of the most reactive positions on the indole ring, directing further electrophilic substitution (nitration, halogenation, formylation) predominantly to the C‑3 position. In contrast, 1‑methyl‑5‑nitro‑1H‑indole retains a free C‑2 position that competes for electrophiles, leading to regioisomeric mixtures that reduce yield and complicate purification [REFS‑1]. For process chemistry groups requiring a single, well‑defined nitration or halogenation product, the 2‑ethyl‑1‑methyl‑5‑nitro scaffold offers a cleaner reaction profile.

ADME‑Tox Triage: Scaffold with Reduced Hydrogen‑Bond Donor Count for Metabolic Stability Screening

The absence of an indole NH proton (HBD = 0) eliminates a major site for Phase II glucuronidation and reduces CYP‑mediated oxidative metabolism at N‑1 relative to 2‑ethyl‑5‑nitro‑1H‑indole (HBD = 1) [REFS‑1]. Procurement of the N‑methylated scaffold enables direct comparison of metabolic stability in hepatocyte or microsomal assays, providing a clean readout of N‑methylation effects without confounding substituent changes elsewhere on the indole core. This scenario is particularly relevant for lead optimization programs addressing high intrinsic clearance due to indole NH metabolism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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